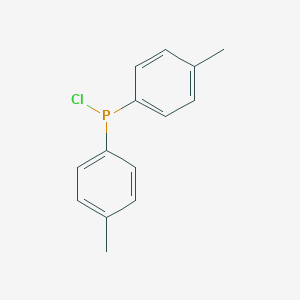

Bis(4-methylphenyl)chlorophosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chloro-bis(4-methylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClP/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBXRRHIBSXGLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400533 | |

| Record name | BIS(4-METHYLPHENYL)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019-71-2 | |

| Record name | BIS(4-METHYLPHENYL)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-methylphenyl)chlorophosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Chlorodi-p-tolylphosphine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Chlorodi-p-tolylphosphine, a prominent organophosphorus compound, serves as a critical building block and ligand in modern synthetic chemistry. Its unique electronic and steric properties make it a valuable reagent, particularly in the realm of catalysis and the synthesis of complex organic molecules relevant to pharmaceutical and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of chlorodi-p-tolylphosphine, detailed experimental protocols, and an exploration of its applications.

Core Physical and Chemical Properties

Chlorodi-p-tolylphosphine is a colorless to pale yellow, viscous liquid that is sensitive to air and moisture. It is soluble in many common organic solvents such as ether, chloroform, and dichloromethane. Due to its reactivity with water, it must be handled under an inert atmosphere.

Table 1: Physical and Chemical Properties of Chlorodi-p-tolylphosphine

| Property | Value | Reference(s) |

| CAS Number | 1019-71-2 | |

| Molecular Formula | C₁₄H₁₄ClP | |

| Molecular Weight | 248.69 g/mol | |

| Appearance | Colorless to pale yellow viscous liquid | |

| Density | 1.1 g/mL at 25 °C | |

| Boiling Point | 180-184 °C at 10 mmHg | |

| Flash Point | 163.6 °C | |

| Refractive Index (n20/D) | 1.501 | |

| Solubility | Soluble in ether, chloroform, dichloromethane. Reacts with water. | |

| Sensitivity | Air and moisture sensitive. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: The ³¹P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus atom. For chlorophosphines of the type R₂PCl, the chemical shift typically falls within a broad range. Based on data for similar diarylchlorophosphines, the ³¹P NMR signal for chlorodi-p-tolylphosphine is expected to appear as a single resonance in the downfield region, likely between +80 and +100 ppm (relative to 85% H₃PO₄).

-

¹H NMR: The ¹H NMR spectrum would be characterized by signals corresponding to the aromatic protons of the tolyl groups and the methyl protons. The aromatic protons would likely appear as a set of doublets in the range of 7.0-8.0 ppm, characteristic of a para-substituted benzene ring. The methyl protons would give rise to a singlet at approximately 2.4 ppm.

-

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the aromatic carbons and the methyl carbons. The aromatic carbons would exhibit coupling to the phosphorus atom, with the magnitude of the coupling constants (J-coupling) decreasing with the number of bonds separating the carbon and phosphorus atoms.

Infrared (IR) Spectroscopy

The IR spectrum of chlorodi-p-tolylphosphine would display characteristic absorption bands for the P-Cl bond, as well as vibrations associated with the aromatic rings and methyl groups. The P-Cl stretching vibration is typically observed in the region of 450-550 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations of the benzene rings would be found in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron impact (EI), the molecular ion peak (M⁺) for chlorodi-p-tolylphosphine would be observed at an m/z corresponding to its molecular weight (248.69). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak would be expected. Common fragmentation patterns for organophosphorus compounds involve the loss of substituents from the phosphorus atom. For chlorodi-p-tolylphosphine, fragmentation could involve the loss of a chlorine atom, a tolyl group, or smaller fragments from the aromatic rings.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of chlorodi-p-tolylphosphine are not extensively reported. However, procedures for analogous compounds, such as chlorodiphenylphosphine, can be adapted. The following protocols are based on established synthetic methodologies for chlorophosphines.

Synthesis of Chlorodi-p-tolylphosphine

A common method for the synthesis of diarylchlorophosphines involves the reaction of phosphorus trichloride (PCl₃) with a Grignard reagent.

Experimental Workflow: Synthesis of Chlorodi-p-tolylphosphine

Caption: Synthesis of Chlorodi-p-tolylphosphine via Grignard Reaction.

Detailed Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (2.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of p-bromotoluene (2.0 equivalents) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings with stirring. The reaction is typically initiated by gentle warming and is maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with Phosphorus Trichloride: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. In a separate flame-dried flask, prepare a solution of phosphorus trichloride (1.0 equivalent) in anhydrous THF. Add the PCl₃ solution dropwise to the stirred Grignard reagent, maintaining the temperature below 5 °C.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction mixture is then carefully poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent.

-

Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield chlorodi-p-tolylphosphine as a colorless to pale yellow liquid.

Hydrolysis to Di-p-tolylphosphine Oxide

Chlorodi-p-tolylphosphine readily hydrolyzes in the presence of water to form di-p-tolylphosphine oxide.

Experimental Workflow: Hydrolysis of Chlorodi-p-tolylphosphine

Caption: Hydrolysis of Chlorodi-p-tolylphosphine.

Detailed Protocol:

-

Reaction: Dissolve chlorodi-p-tolylphosphine (1.0 equivalent) in a suitable organic solvent such as THF in a round-bottom flask. Slowly add an excess of water to the stirred solution. The reaction is typically exothermic.

-

Work-up: After the reaction is complete (as monitored by TLC or ³¹P NMR), neutralize the mixture with a mild base such as sodium bicarbonate solution.

-

Extraction and Purification: Extract the product with an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude di-p-tolylphosphine oxide can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Chemical Reactivity and Applications

Chlorodi-p-tolylphosphine is a versatile reagent in organic synthesis, primarily due to the reactivity of the P-Cl bond and the coordinating ability of the phosphorus atom.

Reactions with Nucleophiles

The phosphorus-chlorine bond is susceptible to nucleophilic attack by a wide range of nucleophiles, including Grignard reagents, organolithium compounds, alcohols, and amines. These reactions are fundamental for the synthesis of a diverse array of tertiary phosphines and other organophosphorus compounds.

Logical Relationship: Reactivity with Nucleophiles

Caption: Nucleophilic substitution at the phosphorus center.

Role in Catalysis

One of the most significant applications of chlorodi-p-tolylphosphine is as a precursor to phosphine ligands used in transition metal catalysis. Di-p-tolylphosphine derivatives are effective ligands for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The electronic and steric properties of the di-p-tolylphosphino group can be fine-tuned to optimize catalytic activity and selectivity.

Signaling Pathway: Palladium-Catalyzed Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

While chlorodi-p-tolylphosphine itself is not a therapeutic agent, its role in the synthesis of complex organic molecules makes it an important tool in drug discovery and development. Palladium-catalyzed cross-coupling reactions, which often employ ligands derived from chlorodi-p-tolylphosphine, are widely used to construct the carbon-carbon and carbon-heteroatom bonds that form the backbones of many pharmaceutical compounds. The development of more efficient and selective catalytic systems, facilitated by ligands like di-p-tolylphosphine derivatives, can significantly streamline the synthesis of drug candidates and lead to the discovery of new therapeutic agents.

Safety and Handling

Chlorodi-p-tolylphosphine is a corrosive and moisture-sensitive compound that should be handled with appropriate safety precautions. It is essential to work in a well-ventilated fume hood and wear personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Due to its reactivity with water, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

Chlorodi-p-tolylphosphine is a valuable and versatile reagent in organic synthesis with significant applications in catalysis. Its physical and chemical properties, particularly its reactivity and ability to serve as a ligand precursor, make it an indispensable tool for researchers and scientists in academia and industry, including those in the field of drug development. A thorough understanding of its properties, handling requirements, and reactivity is crucial for its safe and effective use in the laboratory.

Spectroscopic Profile of Bis(4-methylphenyl)chlorophosphine (CAS 1019-71-2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the chemical compound with CAS number 1019-71-2, identified as Bis(4-methylphenyl)chlorophosphine (also known as Chlorodi(p-tolyl)phosphine). This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by consolidating key spectral information, outlining typical experimental methodologies, and illustrating a general analytical workflow.

Chemical Identity

| Identifier | Value |

| CAS Number | 1019-71-2 |

| IUPAC Name | chlorobis(4-methylphenyl)phosphane |

| Molecular Formula | C₁₄H₁₄ClP |

| Molecular Weight | 248.69 g/mol |

| InChI Key | BJBXRRHIBSXGLF-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)P(Cl)C1=CC=C(C)C=C1 |

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of this compound, offering insights into the hydrogen, phosphorus, and carbon nuclei.[1]

¹H NMR Data

| Protons | Chemical Shift (δ) ppm | Multiplicity |

| Aromatic (C₆H₄) | 6.8–7.2 | Multiplet |

| Methyl (CH₃) | ~2.3 | Signal |

³¹P NMR Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity |

| ³¹P | 80–90 | Sharp Singlet |

The ³¹P NMR spectrum displays a characteristic sharp singlet in the downfield region, which is indicative of a phosphorus(III) center bonded to two aryl groups and a chlorine atom.[1] The presence of a single signal is also a confirmation of the sample's purity.[1]

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present based on their vibrational frequencies.[1]

| Bond | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100–3000 |

| P-C (aryl) Stretch | Fingerprint Region |

| P-Cl Stretch | Low-Frequency Region (similar to C-Cl stretch at 850-550) |

The aromatic C-H stretching vibrations are typically observed between 3100-3000 cm⁻¹.[1] The P-Cl bond is expected to absorb in the low-frequency region of the infrared spectrum.[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a precise measurement of the molecular mass, which is crucial for determining the elemental composition of the molecule.[1]

| Parameter | Value |

| Molecular Formula | C₁₄H₁₄ClP |

| Calculated Exact Mass | 248.05200 Da |

| Expected Ion Peak | [M]⁺ |

An HRMS measurement is expected to show a molecular ion peak ([M]⁺) very close to the calculated exact mass of 248.05200 Da.[1]

Experimental Protocols

While specific experimental parameters for the acquisition of the cited data are not publicly available, the following sections describe generalized protocols for each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard, such as tetramethylsilane (TMS), is often added for ¹H NMR.

-

Instrumentation : The sample is placed in a high-field NMR spectrometer.

-

Data Acquisition :

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum, typically over a range of 0-12 ppm.

-

For ³¹P NMR, a specific probe and pulse sequence are used to observe the phosphorus nucleus, with chemical shifts referenced to an external standard like 85% H₃PO₄.

-

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts, multiplicities, and integrations of the peaks are analyzed.

Infrared (IR) Spectroscopy

-

Sample Preparation : The sample, which is a viscous liquid, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[2]

-

Instrumentation : An FT-IR spectrometer is used for analysis.

-

Data Acquisition : A background spectrum of the empty sample holder is first recorded. The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The characteristic absorption bands are then identified.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Ionization : A soft ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is typically employed to generate the molecular ion without significant fragmentation.

-

Mass Analysis : The ions are introduced into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Acquisition and Analysis : The mass-to-charge ratio (m/z) of the ions is measured with high accuracy. The resulting data is analyzed to determine the exact mass of the molecular ion and confirm the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the 31P NMR Chemical Shift of Bis(4-methylphenyl)chlorophosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of bis(4-methylphenyl)chlorophosphine, also known as chlorodi-p-tolylphosphine. This document details its expected chemical shift, relevant experimental protocols for its determination, and its common synthetic route.

Data Presentation

| Compound | Structure Analogous to | ³¹P NMR Chemical Shift (δ, ppm) | Reference Compound |

| This compound | Diphenylchlorophosphine | ~81.00 | 85% H₃PO₄ |

| Diphenylchlorophosphine | - | 81.00 | 85% H₃PO₄ |

Table 1: ³¹P NMR Chemical Shift Data. The chemical shift for this compound is estimated based on the experimentally determined value for diphenylchlorophosphine[1].

Experimental Protocols

The determination of the ³¹P NMR chemical shift for this compound should be conducted following standard NMR spectroscopic techniques. The following protocol outlines a general procedure.

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈). The choice of solvent can slightly influence the chemical shift.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The experiment should be performed on a high-resolution NMR spectrometer.

-

The spectrometer frequency for ³¹P will depend on the field strength of the magnet (e.g., approximately 121.5 MHz on a 300 MHz ¹H spectrometer).

-

An external reference standard, typically 85% phosphoric acid (H₃PO₄), is used and its chemical shift is set to 0 ppm.[2]

3. Data Acquisition:

-

A standard one-pulse ³¹P NMR experiment is typically sufficient.

-

Proton decoupling (e.g., using a WALTZ-16 or similar sequence) is generally employed to simplify the spectrum by removing ¹H-³¹P coupling, resulting in a single sharp peak.[2]

-

Key acquisition parameters to consider include:

-

Pulse Width: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate for phosphorus(III) compounds.

-

Number of Scans: The number of scans will depend on the sample concentration and the spectrometer's sensitivity. For a moderately concentrated sample, 64 to 256 scans should provide a good signal-to-noise ratio.

-

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the external standard (85% H₃PO₄ at 0 ppm).

-

The resulting singlet in the proton-decoupled spectrum corresponds to the chemical shift of the phosphorus nucleus in this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of a Grignard reagent with phosphorus trichloride (PCl₃).

Figure 1: Synthetic workflow for this compound.

References

An In-depth Technical Guide to P,P-Bis(4-methylphenyl)-phosphinous chloride: Structure, Synthesis, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of P,P-Bis(4-methylphenyl)-phosphinous chloride, a key organophosphorus compound utilized in modern synthetic chemistry. This document details its molecular structure, provides a step-by-step synthesis protocol, and explores its application as a ligand precursor in palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and complex organic molecules.

Molecular Structure and Properties

P,P-Bis(4-methylphenyl)-phosphinous chloride, also known as chlorodi(p-tolyl)phosphine, is a trivalent phosphorus compound. Its structure features a central phosphorus atom bonded to two p-tolyl (4-methylphenyl) groups and one chlorine atom.

Molecular Formula: C₁₄H₁₄ClP

Key Physicochemical Data:

The following table summarizes the key physical and chemical properties of P,P-Bis(4-methylphenyl)-phosphinous chloride.

| Property | Value |

| CAS Number | 1019-71-2 |

| Molecular Weight | 248.69 g/mol |

| Appearance | White or light yellow crystalline powder |

| Density | 1.1 g/mL at 25 °C |

| ³¹P NMR Chemical Shift | Approximately 80-85 ppm (in CDCl₃) |

Note: The ³¹P NMR chemical shift is an approximate value based on typical ranges for similar diarylphosphinous chlorides and should be confirmed by experimental data.

Synthesis of P,P-Bis(4-methylphenyl)-phosphinous chloride

The most common and efficient method for the synthesis of P,P-Bis(4-methylphenyl)-phosphinous chloride is the Grignard reaction. This involves the reaction of a Grignard reagent, p-tolylmagnesium bromide, with phosphorus trichloride.

Experimental Protocol: Grignard Synthesis

This protocol details the synthesis of P,P-Bis(4-methylphenyl)-phosphinous chloride from 4-bromotoluene.

Materials:

-

4-Bromotoluene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Phosphorus trichloride (PCl₃)

-

Iodine crystal (as initiator)

-

Anhydrous toluene

-

Standard Schlenk line or glovebox equipment for inert atmosphere operations

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, place a solution of 4-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add a small portion of the 4-bromotoluene solution to the magnesium turnings to initiate the reaction. Gentle heating may be required.

-

Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining 4-bromotoluene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent, p-tolylmagnesium bromide.

-

-

Reaction with Phosphorus Trichloride:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

In a separate dropping funnel, place a solution of phosphorus trichloride (0.5 equivalents) in anhydrous diethyl ether or THF.

-

Add the phosphorus trichloride solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. A white precipitate of magnesium salts will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Filter the reaction mixture under an inert atmosphere to remove the magnesium salts.

-

Wash the collected solid with anhydrous diethyl ether or THF.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to yield P,P-Bis(4-methylphenyl)-phosphinous chloride as a colorless to pale yellow liquid or crystalline solid.

-

Expected Yield: 70-80%

Synthesis Workflow Diagram

Application in Palladium-Catalyzed Cross-Coupling

P,P-Bis(4-methylphenyl)-phosphinous chloride is a valuable precursor for the in situ or ex situ generation of di-p-tolylphosphine ligands. These ligands are effective in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental for the formation of carbon-carbon bonds. The di-p-tolylphosphine ligand, once coordinated to a palladium center, forms a catalytically active species.

Suzuki-Miyaura Coupling: An Exemplary Protocol

This protocol describes a typical Suzuki-Miyaura coupling reaction using a di-p-tolylphosphine ligand generated from P,P-Bis(4-methylphenyl)-phosphinous chloride to couple an aryl bromide with an arylboronic acid.

Materials:

-

Aryl bromide (e.g., 4-bromoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

P,P-Bis(4-methylphenyl)-phosphinous chloride

-

Base (e.g., potassium carbonate, K₂CO₃)

-

Solvent (e.g., toluene, dioxane, or a mixture with water)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Catalyst Pre-formation (Optional, for ex situ generation):

-

In a Schlenk tube, dissolve palladium(II) acetate (1 mol%) and P,P-Bis(4-methylphenyl)-phosphinous chloride (2-4 mol%) in anhydrous toluene under an inert atmosphere.

-

Stir the mixture at room temperature for 15-30 minutes to form the palladium-phosphine complex.

-

-

Cross-Coupling Reaction:

-

To a Schlenk tube containing the pre-formed catalyst (or to a new Schlenk tube for in situ generation), add the aryl bromide (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

If generating the catalyst in situ, add palladium(II) acetate (1 mol%) and P,P-Bis(4-methylphenyl)-phosphinous chloride (2-4 mol%).

-

Add the solvent (e.g., toluene/water mixture).

-

Degas the reaction mixture by several cycles of vacuum and backfilling with an inert gas.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

-

Quantitative Data for a Representative Suzuki-Miyaura Coupling:

| Reactants | Product | Catalyst System | Yield (%) |

| 4-Bromoanisole & Phenylboronic acid | 4-Methoxybiphenyl | Pd(OAc)₂ / Di-p-tolylphosphine ligand | >90 |

| 4-Bromotoluene & Phenylboronic acid | 4-Methylbiphenyl | Pd(OAc)₂ / Di-p-tolylphosphine ligand | >90 |

Catalytic Cycle of the Suzuki-Miyaura Reaction

Conclusion

P,P-Bis(4-methylphenyl)-phosphinous chloride is a versatile and important reagent in organic synthesis. Its straightforward preparation via the Grignard reaction and its utility as a precursor to effective phosphine ligands for palladium-catalyzed cross-coupling reactions make it a valuable tool for researchers in academia and industry. The protocols and data presented in this guide offer a solid foundation for the synthesis and application of this compound in the development of novel chemical entities.

The Fulcrum of Reactivity: An In-depth Technical Guide to the P-Cl Bond in Diarylchlorophosphines

For Researchers, Scientists, and Drug Development Professionals

The phosphorus-chlorine (P-Cl) bond in diarylchlorophosphines represents a critical linchpin in organophosphorus chemistry. Its inherent reactivity serves as a gateway to a vast array of phosphorus (III) and phosphorus (V) compounds, many of which are pivotal in the realms of catalysis, materials science, and pharmaceutical development. This technical guide provides a comprehensive exploration of the core reactive properties of this bond, focusing on the mechanistic underpinnings and practical applications relevant to the scientific community.

Core Reactive Properties of the P-Cl Bond

The reactivity of the P-Cl bond in diarylchlorophosphines is primarily dictated by the significant electronegativity difference between phosphorus and chlorine, resulting in a polarized bond with a partial positive charge on the phosphorus atom and a partial negative charge on the chlorine atom. This inherent polarity makes the phosphorus atom a prime target for nucleophilic attack. Furthermore, the presence of a lone pair of electrons on the trivalent phosphorus atom allows it to act as a nucleophile in certain contexts and to readily undergo oxidation. The interplay of these electronic factors, along with the steric influence of the two aryl substituents, governs the diverse reactivity of this functional group.

Nucleophilic Substitution: The Workhorse Reaction

The most fundamental and widely exploited reaction of diarylchlorophosphines is the nucleophilic substitution at the phosphorus center. A wide range of nucleophiles can displace the chloride ion, which is a good leaving group, to form new phosphorus-element bonds. This versatility allows for the synthesis of a broad spectrum of phosphine derivatives.

The general mechanism for nucleophilic substitution at a trivalent phosphorus center can proceed through different pathways, with the S(_N)2@P mechanism being prevalent. Computational studies on the reaction of a hindered chlorophosphine with an aliphatic Grignard reagent suggest a backside S(_N)2@P pathway, leading to inversion of configuration at the phosphorus atom.[1][2] In contrast, reaction with an aromatic Grignard reagent has been proposed to proceed through a novel S(_N)2@Cl mechanism followed by a frontside S(_N)2@C attack, resulting in retention of the phosphorus stereochemistry.[1][2]

Key classes of nucleophiles and their corresponding products are summarized below:

-

Hydrolysis: Reaction with water readily cleaves the P-Cl bond to form the corresponding diarylphosphine oxide after tautomerization of the initial phosphinous acid intermediate. An example is the hydrolysis of chlorodiphenylphosphine to yield diphenylphosphine oxide.[3]

-

Alcoholysis/Phenolysis: Alcohols and phenols react in the presence of a base (e.g., triethylamine) to yield phosphinites (R(_2)P-OR'). These compounds are valuable intermediates in their own right.

-

Aminolysis: Primary and secondary amines react to form aminophosphines (R(_2)P-NR'R''). This reaction is a cornerstone for the synthesis of a wide variety of phosphine ligands with tailored electronic and steric properties.

-

Grignard and Organolithium Reagents: Carbon nucleophiles, such as Grignard and organolithium reagents, are extensively used to form new phosphorus-carbon bonds, leading to the synthesis of tertiary phosphines.[4]

Oxidation: Accessing the Pentavalent State

The lone pair on the phosphorus atom in diarylchlorophosphines makes them susceptible to oxidation by various oxidizing agents. This provides a direct route to pentavalent phosphorus compounds.

-

Oxidation to Diarylphosphinic Chlorides: Mild oxidizing agents, such as molecular oxygen or hydrogen peroxide, can convert diarylchlorophosphines to the corresponding diarylphosphinic chlorides (R(_2)P(O)Cl). These P(V) compounds are also valuable synthetic intermediates.

-

Oxidative Addition: Diarylchlorophosphines can react with halogens to form diaryltrichlorophosphoranes (Ar(_2)PCl(_3)).

Reduction: Formation of Secondary Phosphines and Diphosphines

The P-Cl bond can be reduced to a P-H bond, yielding secondary phosphines (Ar(_2)PH), or can undergo reductive coupling to form diphosphines (Ar(_2)P-PAr(_2)). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH(_4)).[4] A catalytic method using 9-BBN and [Et4N]Cl with phenylsilane has also been reported for the reduction of chlorophosphines, where aryl-substituted chlorophosphines tend to form diphosphines.[5]

Quantitative Data on P-Cl Bond Reactivity

Precise quantitative data for the reactivity of the P-Cl bond in diarylchlorophosphines can be challenging to consolidate due to the wide variety of reaction conditions and substrates reported in the literature. However, key parameters such as bond dissociation energies and spectroscopic data provide valuable insights.

P-Cl Bond Dissociation Energy

Spectroscopic Data: ³¹P NMR Chemical Shifts

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing organophosphorus compounds. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment, oxidation state, and the nature of its substituents.

| Compound | Substituent (Ar) | ³¹P Chemical Shift (δ, ppm) |

| Chlorodiphenylphosphine | Phenyl | ~81.5 |

| Bis(p-tolyl)chlorophosphine | p-Tolyl | ~82.0 |

| Bis(p-methoxyphenyl)chlorophosphine | p-Methoxyphenyl | ~80.0 |

Note: Chemical shifts are relative to 85% H(_3)PO(_4) and can vary slightly depending on the solvent and concentration.

Experimental Protocols for Key Reactions

The following protocols are illustrative examples for common transformations of chlorodiphenylphosphine, a representative diarylchlorophosphine.

Hydrolysis to Diphenylphosphine Oxide

Materials:

-

Chlorodiphenylphosphine

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve chlorodiphenylphosphine (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add water (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Remove the THF under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield diphenylphosphine oxide.[3]

Alcoholysis to Phenyl Diphenylphosphinite

Materials:

-

Chlorodiphenylphosphine

-

Phenol

-

Triethylamine

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of phenol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether in a flask under an inert atmosphere, add a solution of chlorodiphenylphosphine (1 equivalent) in anhydrous diethyl ether dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain phenyl diphenylphosphinite.

Aminolysis to P,P-Diphenyl-N,N-dimethylphosphinous Amide

Materials:

-

Chlorodiphenylphosphine

-

Dimethylamine (2 M solution in THF)

-

Anhydrous diethyl ether

Procedure:

-

In a flask under an inert atmosphere, dissolve chlorodiphenylphosphine (1 equivalent) in anhydrous diethyl ether and cool to -78 °C (dry ice/acetone bath).

-

Slowly add a 2 M solution of dimethylamine in THF (2.2 equivalents) to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove dimethylammonium chloride.

-

Concentrate the filtrate under reduced pressure to yield the crude P,P-diphenyl-N,N-dimethylphosphinous amide, which can be further purified by distillation or chromatography.

Grignard Reaction to Triphenylphosphine

Materials:

-

Chlorodiphenylphosphine

-

Phenylmagnesium bromide (solution in THF or diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Under an inert atmosphere, place a solution of chlorodiphenylphosphine (1 equivalent) in anhydrous diethyl ether in a flask and cool to 0 °C.

-

Slowly add a solution of phenylmagnesium bromide (1.05 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield triphenylphosphine.[4]

Visualization of Key Reactive Pathways

The following diagrams illustrate the central reaction pathways of the P-Cl bond in diarylchlorophosphines.

Caption: General pathway for nucleophilic substitution at the P-Cl bond.

Caption: Oxidation and reduction pathways of diarylchlorophosphines.

Caption: Experimental workflow for the synthesis of tertiary phosphines.

Applications in Drug Discovery and Development

The versatile reactivity of the P-Cl bond in diarylchlorophosphines makes them valuable starting materials for the synthesis of ligands for transition metal-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs). The resulting phosphine ligands can modulate the reactivity and selectivity of metal catalysts, enabling the efficient formation of C-C, C-N, and C-O bonds. Furthermore, organophosphorus compounds derived from diarylchlorophosphines are themselves being investigated for their biological activities.

References

- 1. Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: S N 2@P or the novel S N 2@Cl followed by S N 2@C? ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00258B [pubs.rsc.org]

- 3. Phosphine oxides - Wikipedia [en.wikipedia.org]

- 4. Chlorodiphenylphosphine - Wikipedia [en.wikipedia.org]

- 5. 9-BBN and chloride catalyzed reduction of chlorophosphines to phosphines and diphosphines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Bis(4-methylphenyl)chlorophosphine using 4-methylphenyllithium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(4-methylphenyl)chlorophosphine, a valuable reagent in organic synthesis, particularly in the formation of various phosphine ligands. The primary focus of this document is the synthetic route involving the reaction of 4-methylphenyllithium with phosphorus trichloride. This guide includes detailed experimental protocols, quantitative data, reaction pathways, and essential safety information to ensure a safe and successful synthesis.

Introduction

This compound, also known as di(p-tolyl)chlorophosphine, is a key intermediate in the synthesis of a wide array of organophosphorus compounds. Its reactive phosphorus-chlorine bond allows for nucleophilic substitution, making it a versatile building block for the preparation of tertiary phosphines, which are crucial as ligands in transition-metal-catalyzed cross-coupling reactions, and in the development of novel pharmaceuticals. The synthesis described herein utilizes the reaction of an organolithium reagent, 4-methylphenyllithium, with phosphorus trichloride, a common and effective method for the formation of aryl-phosphorus bonds.

Reaction Overview

The synthesis of this compound is achieved through the nucleophilic substitution of two chlorine atoms on phosphorus trichloride by the 4-methylphenyl group from 4-methylphenyllithium. The reaction is typically carried out in an anhydrous ethereal solvent at low temperatures to control the reactivity of the organolithium reagent and prevent side reactions.

Reaction Equation:

2 C₇H₇Li + PCl₃ → (C₇H₇)₂PCl + 2 LiCl

-

4-methylphenyllithium + Phosphorus trichloride → this compound + Lithium chloride

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques due to the air and moisture sensitivity of the reagents.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Notes |

| 4-Bromotoluene | 106-38-7 | 171.04 | 17.1 g (100 mmol) | Freshly distilled before use. |

| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 40 mL (100 mmol, 2.5 M in hexanes) | Titrated prior to use. |

| Phosphorus trichloride (PCl₃) | 7719-12-2 | 137.33 | 6.87 g (50 mmol) | Freshly distilled before use. |

| Anhydrous Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | 300 mL | Dried over sodium/benzophenone. |

| Anhydrous Hexane | 110-54-3 | 86.18 | 100 mL | For washing and extraction. |

| Degassed Water | 7732-18-5 | 18.02 | 50 mL | For quenching the reaction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | For drying the organic phase. |

Synthesis of 4-methylphenyllithium

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an argon inlet, add 4-bromotoluene (17.1 g, 100 mmol) and anhydrous diethyl ether (150 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 100 mmol) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature below -70 °C.

-

After the addition is complete, stir the resulting white suspension at -78 °C for an additional 2 hours. This suspension is the 4-methylphenyllithium reagent and is used directly in the next step.

Synthesis of this compound

-

In a separate flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an argon inlet, dissolve phosphorus trichloride (6.87 g, 50 mmol) in anhydrous diethyl ether (100 mL).

-

Cool this solution to -78 °C.

-

Slowly add the freshly prepared 4-methylphenyllithium suspension to the phosphorus trichloride solution via a cannula or the dropping funnel over a period of 2 hours, ensuring the internal temperature does not exceed -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

Work-up and Purification

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of degassed water (50 mL). This step is exothermic and may produce fumes of HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Quantitative Data

This section summarizes the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference/Note |

| Molecular Formula | C₁₄H₁₄ClP | |

| Molecular Weight | 248.69 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 174-178 °C at 3 mmHg | |

| Density | 1.1 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.501 | [1] |

| Typical Yield | 60-80% | Yields can vary based on reaction scale and purity of reagents. |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Data | Reference |

| ³¹P NMR (CDCl₃) | δ 80–90 ppm (singlet) | [2] |

| ¹H NMR (CDCl₃) | δ ~6.8–7.2 ppm (m, 8H, Ar-H), ~2.3 ppm (s, 6H, CH₃) | [2] |

| IR Spectroscopy | P-Cl stretch expected in the low-frequency region (similar to C-Cl at 850-550 cm⁻¹) | [2] |

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials that require strict safety protocols.

-

n-Butyllithium (n-BuLi): This reagent is highly pyrophoric and reacts violently with water and air. It should only be handled under an inert atmosphere.[3] Wear a fire-resistant lab coat, safety glasses, and appropriate gloves (nitrile gloves are combustible, consider double-gloving or using neoprene gloves).[4] Keep a Class D fire extinguisher or powdered lime readily accessible.[5]

-

Phosphorus Trichloride (PCl₃): This reagent is toxic, corrosive, and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[6][7] Handle PCl₃ in a well-ventilated fume hood.[6][7] Wear appropriate personal protective equipment, including a face shield, acid-resistant gloves, and a lab coat.[1][6]

-

General Precautions: All glassware must be thoroughly dried before use to prevent violent reactions with the moisture-sensitive reagents. The reaction should be conducted in a fume hood, and an inert atmosphere must be maintained throughout the synthesis.

Conclusion

The synthesis of this compound via the reaction of 4-methylphenyllithium with phosphorus trichloride is a reliable and scalable method for producing this important organophosphorus intermediate. Adherence to the detailed experimental protocols and stringent safety precautions outlined in this guide is crucial for a successful and safe synthesis. The resulting product can be used in a variety of applications, particularly in the development of ligands for catalysis and in the synthesis of novel pharmaceutical compounds.

References

- 1. opcw.org [opcw.org]

- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fishersci.com [fishersci.com]

- 7. merckmillipore.com [merckmillipore.com]

Spectral Analysis of Bis(4-methylphenyl)chlorophosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Bis(4-methylphenyl)chlorophosphine. Due to the limited availability of directly published spectral data for this specific compound, this guide leverages data from structurally analogous compounds to predict chemical shifts and coupling constants. It also outlines a comprehensive experimental protocol for the acquisition of high-quality NMR data for this air-sensitive compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the known spectral data of related compounds such as diphenyl(p-tolyl)phosphine, tri(p-tolyl)phosphine, and other substituted chlorophosphines.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ | ~2.4 | Singlet | N/A |

| Aromatic H (ortho to P) | ~7.5 - 7.7 | Doublet of Doublets (dd) | ³JHH ≈ 8.0, ³JPH ≈ 6.0 |

| Aromatic H (meta to P) | ~7.2 - 7.3 | Doublet (d) | ³JHH ≈ 8.0 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ | ~21 | Singlet | N/A |

| Aromatic C (ipso to P) | ~135 - 137 | Doublet (d) | ¹JPC ≈ 20 - 30 |

| Aromatic C (ortho to P) | ~133 - 135 | Doublet (d) | ²JPC ≈ 15 - 25 |

| Aromatic C (meta to P) | ~129 - 130 | Doublet (d) | ³JPC ≈ 5 - 10 |

| Aromatic C (para to P) | ~140 - 142 | Doublet (d) | ⁴JPC ≈ 1 - 5 |

Experimental Protocols

The acquisition of high-quality NMR spectra for this compound requires careful handling due to its sensitivity to air and moisture. The following protocols are recommended.

Sample Preparation (Air-Sensitive Protocol)

-

Solvent Preparation: Use a deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈) that has been thoroughly dried and degassed. This can be achieved by distillation from a suitable drying agent (e.g., CaH₂ for CDCl₃, Na/benzophenone for C₆D₆ and THF-d₈) under an inert atmosphere (N₂ or Ar) followed by several freeze-pump-thaw cycles.

-

Glovebox Technique: All manipulations of this compound should be performed in a glovebox with a dry, inert atmosphere.

-

Sample Weighing and Dissolution:

-

Accurately weigh the desired amount of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) into a clean, dry NMR tube equipped with a J. Young valve or a screw-cap with a PTFE/silicone septum.

-

Using a gas-tight syringe, add the required volume of the dried, degassed deuterated solvent (typically 0.5-0.7 mL).

-

Seal the NMR tube securely before removing it from the glovebox.

-

-

Internal Standard: If a chemical shift reference is required, a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) can be added. However, for air-sensitive samples, referencing to the residual solvent peak is often preferred to avoid introducing potential contaminants.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good spectral dispersion, which is particularly important for resolving the aromatic region.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Sufficient to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: Sufficient to cover the expected chemical shift range (e.g., 0-160 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.

-

-

³¹P NMR Acquisition (Recommended):

-

Acquiring a ³¹P NMR spectrum is highly recommended for organophosphorus compounds.[1][2] It provides valuable information about the phosphorus environment and can confirm the presence of the desired compound.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: A wide spectral width is recommended initially (e.g., -100 to 200 ppm) to locate the signal. For chlorophosphines, the chemical shift is expected in the downfield region.

-

Number of Scans: 64-256 scans.

-

Structural and Signaling Visualization

The following diagrams illustrate the molecular structure of this compound and the key NMR-active nuclei, as well as a workflow for the experimental protocol.

Caption: Molecular structure of this compound with key atoms labeled.

Caption: Experimental workflow for NMR analysis of air-sensitive this compound.

References

Methodological & Application

Application Notes: Bis(4-methylphenyl)chlorophosphine as a Precursor for High-Performance Phosphine Ligands in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-methylphenyl)chlorophosphine, also known as di(p-tolyl)chlorophosphine, is a versatile and reactive organophosphorus compound that serves as a critical precursor for the synthesis of bulky, electron-rich triarylphosphine ligands. These ligands are instrumental in stabilizing and activating transition metal catalysts, particularly palladium, for a wide range of cross-coupling reactions that are foundational in modern organic synthesis and drug development.[1] The electronic properties of the resulting phosphine ligands are tuned by the electron-donating 4-methylphenyl (p-tolyl) groups, which enhance the electron density at the phosphorus atom, a vital characteristic for stabilizing metal-phosphine complexes. This document provides detailed protocols for the synthesis of a representative ligand, Tri(p-tolyl)phosphine, from this compound and its subsequent application in a palladium-catalyzed Heck reaction, a key C-C bond-forming transformation.

Ligand Synthesis from this compound

The most common and effective method for synthesizing tertiary phosphines from this compound is the reaction with an organometallic reagent, such as a Grignard or organolithium reagent.[2] This nucleophilic substitution at the phosphorus center readily displaces the chloride to form a new P-C bond.

Synthesis of Tri(p-tolyl)phosphine via Grignard Reaction

This protocol details the synthesis of Tri(p-tolyl)phosphine by reacting this compound with p-tolylmagnesium bromide.

Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, add magnesium turnings (1.1 equivalents). To this, add a solution of 4-bromotoluene (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Initiate the reaction with gentle heating or the addition of a small iodine crystal. Once initiated, add the remaining 4-bromotoluene solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent (p-tolylmagnesium bromide).

-

Phosphinylation Reaction: Cool the Grignard solution to 0 °C in an ice bath. In a separate flame-dried flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Addition: Slowly add the solution of this compound to the cooled Grignard reagent dropwise with vigorous stirring.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers.

-

Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or chloroform/hexane) to yield pure Tri(p-tolyl)phosphine as a white solid.

Diagram of Ligand Synthesis Workflow:

Caption: Workflow for the synthesis of Tri(p-tolyl)phosphine.

Application in Catalysis: The Heck Reaction

Triarylphosphine ligands, such as Tri(p-tolyl)phosphine and its isomers, are highly effective in palladium-catalyzed cross-coupling reactions. Their steric bulk and electron-donating nature facilitate key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[3] The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, is a prime example of their application.

Palladium-Catalyzed Heck Reaction of 4-Bromophenol with Styrene

This protocol is adapted from a procedure using the closely related tri(o-tolyl)phosphine ligand, demonstrating a typical application for this class of ligands.

Experimental Protocol:

-

Reaction Setup: To a suitable reaction vessel, add 4-bromophenol (1.0 equivalent, e.g., 8.7 mmol), styrene (1.2 equivalents), and triethylamine (as solvent and base).

-

Catalyst Loading: Under a nitrogen atmosphere, add the phosphine ligand (e.g., Tri(p-tolyl)phosphine, ~6 mol%) followed by the palladium precursor, Palladium(II) acetate (Pd(OAc)₂, ~1 mol%).

-

Reaction Conditions: Seal the vessel and stir the reaction mixture at 100 °C overnight.

-

Work-up: After cooling to room temperature, add the reaction mixture to a 1 mol/L HCl aqueous solution at <15 °C.

-

Extraction: Add diethyl ether, stir for 10 minutes, and separate the layers. Extract the aqueous phase with additional diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from toluene) to yield the desired trans-4-hydroxystilbene.

Quantitative Data:

The performance of phosphine ligands is critical for achieving high yields in cross-coupling reactions. The table below summarizes representative data for Heck and Suzuki reactions using tolylphosphine ligands, illustrating their effectiveness.

| Reaction Type | Aryl Halide | Coupling Partner | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| Heck | 4-Bromophenol | Styrene | Pd(OAc)₂ | Tri(o-tolyl)phosphine | Et₃N | Et₃N | 100 | 57 | |

| Suzuki | 4-Bromoacetophenone | Phenylboronic Acid | Pd(OAc)₂ | P(o-tolyl)₂Ph | K₂CO₃ | Dioxane | 100 | >99 | |

| Suzuki | 4-Chloroacetophenone | Phenylboronic Acid | Pd(OAc)₂ | P(o-tolyl)₂Ph | K₂CO₃ | Dioxane | 100 | >99 |

Diagram of the Heck Reaction Catalytic Cycle:

References

Application Notes: Synthesis of Tertiary Phosphine Ligands from Bis(4-methylphenyl)chlorophosphine

Introduction

Tertiary phosphines are a critical class of ligands in coordination chemistry and homogeneous catalysis due to the tunability of their electronic and steric properties.[1] By altering the organic substituents on the phosphorus atom, ligands can be designed to optimize the activity, selectivity, and stability of metal catalysts used in a vast array of chemical transformations.[2][3] These transformations are fundamental to organic synthesis and include industrially significant processes like hydroformylation, hydrogenation, and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).[2][4] Bis(4-methylphenyl)chlorophosphine is a versatile diarylchlorophosphine precursor that allows for the straightforward introduction of a third, distinct organic group, enabling the synthesis of a wide range of unsymmetrical tertiary phosphine ligands.

The primary synthetic route involves the reaction of this compound with a nucleophilic organometallic reagent, such as a Grignard or organolithium compound.[5][6][7] This nucleophilic substitution at the phosphorus center displaces the chloride ion to form a new phosphorus-carbon bond, yielding the desired tertiary phosphine.[8] The resulting ligands are often used in the development of novel catalysts for applications in fine chemical synthesis and drug development.[9]

General Reaction Pathway

The synthesis of tertiary phosphines from this compound is typically achieved via a nucleophilic substitution reaction. An organometallic reagent (R-M, where M is typically MgX or Li) acts as the nucleophile, attacking the electrophilic phosphorus atom and displacing the chloride.

Caption: General reaction for tertiary phosphine synthesis.

Protocol 1: Synthesis of Bis(4-methylphenyl)phenylphosphine

This protocol details the synthesis of a representative unsymmetrical triarylphosphine, Bis(4-methylphenyl)phenylphosphine, using a Grignard reaction. The procedure is adapted from established methods for preparing tertiary phosphines from chlorophosphines.[10]

Experimental Data

Table 1: Reactants and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

|---|---|---|---|---|

| This compound | C₁₄H₁₄ClP | 248.69 | 10.0 g | 40.2 |

| Magnesium Turnings | Mg | 24.31 | 1.08 g | 44.2 |

| Bromobenzene | C₆H₅Br | 157.01 | 6.94 g (4.65 mL) | 44.2 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~200 mL | - |

| Saturated Ammonium Chloride | NH₄Cl (aq) | 53.49 | ~100 mL | - |

| Iodine | I₂ | 253.81 | 1 crystal | - |

Table 2: Product Specifications

| Product | Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | Appearance |

|---|

| Bis(4-methylphenyl)phenylphosphine | C₂₀H₁₉P | 290.34 | 11.67 | White solid |

Experimental Workflow

The synthesis involves the initial preparation of the Grignard reagent, followed by its reaction with the chlorophosphine, and subsequent workup and purification steps. The entire process must be conducted under an inert atmosphere to prevent the degradation of reagents and products.

References

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. WO2004094440A2 - Tertiary phosphines and their methods of preparation - Google Patents [patents.google.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. This compound | 1019-71-2 | Benchchem [benchchem.com]

- 9. Tertiary phosphine oxides: Applications as ligands in recyclable catalysts for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions - American Chemical Society [acs.digitellinc.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] These reactions have revolutionized the synthesis of complex molecules, finding widespread application in the pharmaceutical industry, materials science, and agrochemical development.[3][4][5] This document provides detailed protocols and application notes for several of the most prevalent palladium-catalyzed cross-coupling reactions.

General Principles and Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a palladium(0) species.[6][7] The cycle can be broadly described in three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the bond between the organic group and the leaving group (typically a halide or triflate) of one of the coupling partners. This forms a Pd(II) intermediate.[6][7][9] The reactivity of the organic halide is generally in the order of I > Br > OTf >> Cl > F.[10][11]

-

Transmetalation: The second coupling partner, typically an organometallic reagent, transfers its organic group to the palladium(II) complex, displacing the halide or triflate.[7][12]

-

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7][9]

The choice of palladium precursor, ligand, base, and solvent is crucial for the success of these reactions and often requires optimization for specific substrates.[4][13] Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[10] Ligands, particularly bulky and electron-rich phosphines, play a critical role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.[13][14]

References

- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. nobelprize.org [nobelprize.org]

- 8. benchchem.com [benchchem.com]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 14. benchchem.com [benchchem.com]

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides or pseudohalides has become an indispensable tool in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3][4] Its advantages include mild reaction conditions, the commercial availability and low toxicity of organoboron reagents, and its tolerance of a wide variety of functional groups.[5][6]

This document provides detailed application notes, comparative data, and experimental protocols for the Suzuki-Miyaura coupling reaction, with a focus on applications relevant to drug discovery and development.

Core Concepts and Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][6][7]

-

Oxidative Addition: A palladium(0) catalyst reacts with an organic halide (R¹-X) to form a palladium(II) intermediate. This is often the rate-determining step.[6]

-

Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OR)₂) transfers its organic group to the palladium(II) complex. The base is crucial for activating the boronic acid.[1][2][8][9]

-

Reductive Elimination: The two organic groups on the palladium center couple to form the new carbon-carbon bond (R¹-R²), and the palladium(0) catalyst is regenerated, allowing the cycle to continue.[1][7]

Data Presentation: Comparative Performance

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Below are tables summarizing the performance of different reaction components in various coupling scenarios.

Table 1: Catalyst Performance in the Coupling of Aryl Chlorides

Aryl chlorides are often challenging substrates due to the strength of the C-Cl bond. The choice of a highly active catalyst system is therefore critical.

| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Features |

| Pd(PPh₃)₄ | 3 - 5 | Triphenylphosphine | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | 100-110 | 12 - 24 | 40-70 | Traditional, readily available, moderate activity for aryl chlorides.[1] |

| Pd(OAc)₂ / SPhos | 1 - 2 | SPhos | K₃PO₄ | Toluene, t-AmOH | 100-110 | 2 - 8 | >90 | Buchwald ligand; highly active for sterically hindered and electron-rich aryl chlorides.[1] |

| PdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂ | 1.0 | PᵗBu₂(p-NMe₂-Ph) | K₂CO₃ | Toluene/H₂O | Reflux | 12 | 95-99 | Air-stable catalyst, efficient for heteroaryl chlorides.[6] |

| NiCl₂(dppp) | 5 | dppp | K₃PO₄ | 2-Me-THF | 100 | 12 - 24 | 70-85 | Lower cost alternative to palladium, effective for some aryl chlorides.[1] |

Note: Yields are representative and highly dependent on the specific substrates.

Table 2: Influence of Base on the Coupling of 4-Bromotoluene with Phenylboronic Acid

The base plays a critical role in the transmetalation step. The following data illustrates the effect of different bases on the reaction yield.

| Base | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Na₂CO₃ | Pd(OAc)₂ / PPh₃ | Toluene/H₂O (10:1) | 100 | 12 | 85 |

| K₂CO₃ | Pd(OAc)₂ / PPh₃ | Toluene/H₂O (10:1) | 100 | 12 | 92 |

| K₃PO₄ | Pd(OAc)₂ / PPh₃ | Toluene/H₂O (10:1) | 100 | 12 | 95 |

| Cs₂CO₃ | Pd(OAc)₂ / PPh₃ | Toluene/H₂O (10:1) | 100 | 12 | 94 |

| Et₃N | Pd(OAc)₂ / PPh₃ | Toluene/H₂O (10:1) | 100 | 12 | 45 |

Data compiled from illustrative examples in technical guides.[2]

Experimental Protocols

The following are detailed protocols for representative Suzuki-Miyaura coupling reactions.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol is a general starting point for the coupling of aryl bromides.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent (e.g., Toluene/H₂O, 10 mL, 4:1 v/v)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, palladium catalyst, and base.[9]

-

Add the degassed solvent system to the flask.

-

Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).[9]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).[9]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Key Intermediate for Losartan

This protocol describes the synthesis of 2-(4-methylbiphenyl-2-yl)benzonitrile, a key intermediate in the production of the antihypertensive drug Losartan, via a Suzuki-Miyaura coupling.

Materials:

-

2-Bromobenzonitrile (1.0 mmol)

-

4-Methylphenylboronic acid (1.5 mmol)

-

Seaweed-derived Palladium Nanoparticles (PdNPs) (1 mol%)

-

Base (e.g., Na₂CO₃, 2.0 mmol)

-

Solvent (e.g., H₂O, 20 mL)

Procedure:

-

In a reaction vessel, combine 2-bromobenzonitrile (1 mmol), 4-methylphenylboronic acid (1.5 mmol), the PdNP catalyst (1 mol%), and the base (2 mmol).[5]

-

Add the solvent (20 mL).[5]

-

Stir the mixture at room temperature.

-

Monitor the reaction for 24 hours.

-

After the reaction is complete, centrifuge the mixture to separate the catalyst.

-

Remove the supernatant liquid.

-

The product can be further purified by standard workup and crystallization procedures. This reaction has been reported to achieve a 98% yield.[5]

Protocol 3: Late-Stage Synthesis of Taselisib

This protocol outlines the one-pot Miyaura borylation/Suzuki cross-coupling/saponification sequence used in the manufacturing of Taselisib, a PI3K inhibitor.

Materials:

-

Bromobenzoxazepine intermediate (1.0 equiv)

-

Bromopyrazole derivative (1.2 equiv)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos)

-

Base (e.g., K₃PO₄)

-

Solvent (e.g., Toluene or 2-MeTHF)

Procedure:

-

Miyaura Borylation: The bromobenzoxazepine intermediate is first reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form the corresponding boronate ester in situ.

-

Suzuki Coupling: The bromopyrazole derivative is then added to the reaction mixture, and a second palladium-catalyzed cross-coupling reaction takes place.

-

Saponification: Following the coupling, a saponification step is performed in the same pot to yield the carboxylic acid precursor to Taselisib.

This one-pot sequence is a highly efficient method for the construction of the core of the Taselisib molecule.[10]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]